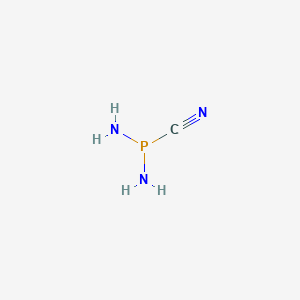

Phosphorodiamidous cyanide

説明

Phosphorodiamidous cyanide (hypothetical formula: (NH₂)₂P(O)CN) is a phosphorus-containing cyanide derivative characterized by a diamidophosphate group bonded to a cyanide moiety. While direct references to this compound are scarce in the provided evidence, its structural analogs—such as cyanamide (H₂NCN), hydrogen cyanide (HCN), and alkali metal cyanides (e.g., NaCN, KCN)—are well-documented. Phosphorodiamidous cyanide is theorized to exhibit unique reactivity due to the electron-withdrawing phosphate group, which may influence its stability, toxicity, and applications in organic synthesis or industrial processes .

特性

CAS番号 |

25758-23-0 |

|---|---|

分子式 |

CH4N3P |

分子量 |

89.037 g/mol |

IUPAC名 |

diaminophosphanylformonitrile |

InChI |

InChI=1S/CH4N3P/c2-1-5(3)4/h3-4H2 |

InChIキー |

ZIQXCAUHOUWBNW-UHFFFAOYSA-N |

正規SMILES |

C(#N)P(N)N |

製品の起源 |

United States |

化学反応の分析

General Cyanide Reactivity

Cyanide (CN⁻/HCN) exhibits diverse reactivity due to its strong nucleophilicity and redox properties. Key reaction classes include:

Hydrolysis

Cyanide undergoes hydrolysis to form formate and ammonia:

This reaction is catalyzed by enzymes like cyanide hydrolase and accelerates significantly at elevated temperatures (>170°C) .

Redox Reactions

Cyanide acts as a strong reducing agent, reacting with oxidizers like Cl₂, H₂O₂, and O₃:

In acidic conditions, cyanide is protonated to HCN, which is volatile and toxic .

Metal Complexation

Cyanide forms stable complexes with transition metals (e.g., Fe, Cu, Ag):

These complexes are less reactive but can decompose under specific conditions (e.g., UV light) .

Sulfur-Based Reactions

Cyanide reacts with sulfide oxidation species (e.g., polysulfides, thiosulfate) to form thiocyanate (SCN⁻):

Table 1 compares reaction pathways and conditions:

| Reaction Type | Key Reagents | Conditions | Products |

|---|---|---|---|

| Hydrolysis | Water | Neutral/acidic | HCOO⁻, NH₃ |

| Oxidation | Cl₂, H₂O₂ | Acidic | CNCl, CO₂ |

| Metal complexation | Fe²⁺, Cu⁺ | Neutral/alkaline | Fe(CN)₄²⁻ |

| Sulfur interaction | Sₙ²⁻, S₂O₃²⁻ | Alkaline | SCN⁻ |

Hypotheses for Phosphorodiamidous Cyanide

Given the lack of direct data, potential reactivity patterns can be inferred from cyanide’s known chemistry:

-

Nucleophilic Attack : The compound may participate in substitution reactions, similar to nitriles (R-C≡N).

-

Redox Sensitivity : Cyanide’s redox activity suggests potential for oxidation/reduction in acidic or basic environments.

-

Coordination Chemistry : Phosphorus-containing ligands might influence metal-binding tendencies compared to simpler cyanides.

Research Gaps

The absence of specific literature highlights critical gaps:

-

Structural Analysis : No data on molecular geometry or stability.

-

Toxicity Studies : Unknown bioaccumulation or metabolic pathways.

-

Environmental Fate : Unclear behavior in aqueous systems or soil matrices.

Recommendations for Further Study

-

Synthesis Verification : Confirm the existence and purity of phosphorodiamidous cyanide.

-

Kinetic Experiments : Measure reaction rates with common cyanide reagents (e.g., H₂O₂, Fe²⁺).

-

Spectroscopic Analysis : Use NMR, IR, or XPS to characterize bonding and electronic structure.

類似化合物との比較

Chemical and Structural Properties

The following table compares key properties of Phosphorodiamidous cyanide with structurally related cyanide compounds:

| Compound | Chemical Formula | Molecular Weight (g/mol) | Physical State | Key Structural Features |

|---|---|---|---|---|

| Phosphorodiamidous cyanide* | (NH₂)₂P(O)CN | ~123.0 (estimated) | Solid (hypothetical) | Phosphorodiamidate group linked to cyanide |

| Hydrogen Cyanide | HCN | 27.03 | Gas/Liquid | Linear triatomic molecule (H–C≡N) |

| Sodium Cyanide | NaCN | 49.01 | Crystalline solid | Ionic salt (Na⁺ and CN⁻ ions) |

| Potassium Cyanide | KCN | 65.12 | Crystalline solid | Ionic salt (K⁺ and CN⁻ ions) |

| Cyanamide | H₂NCN | 42.04 | Crystalline solid | Amino group bonded to cyanide (H₂N–C≡N) |

Stability and Reactivity

- HCN: Thermally unstable; polymerizes above 50°C. Reacts with water to form formic acid and ammonia .

- NaCN/KCN: Hydrolyze in water to release HCN. React violently with acids .

- Phosphorodiamidous Cyanide: Hypothesized to exhibit greater hydrolytic stability than alkali cyanides due to the phosphate group. Reactivity with nucleophiles (e.g., amines) warrants further study.

Research Findings and Limitations

Contrasts with Other Cyanides

- Functional Groups: Unlike alkali cyanides (ionic CN⁻), Phosphorodiamidous cyanide contains a covalent P–CN bond, altering its solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。